1-Dodecyl-1H-imidazole

Übersicht

Beschreibung

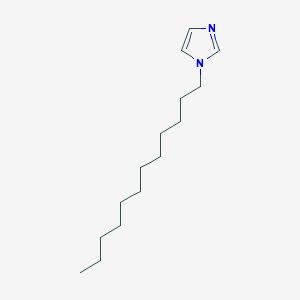

N-Dodecylimidazole, also known as 1-Dodecylimidazole, is an organic compound characterized by the presence of a dodecyl (C12) alkyl chain attached to an imidazole ring. This compound is known for its amphiphilic nature, which makes it valuable in various scientific and industrial applications. It is a lysosomotropic detergent and a cytotoxic agent, exhibiting hypocholesterolaemic and broad-spectrum antifungal activities .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: N-Dodecylimidazol wird typischerweise durch die Reaktion von Dodecylamin mit Imidazol unter basischen Bedingungen synthetisiert. Die Reaktion beinhaltet die nucleophile Substitution des Wasserstoffatoms am Stickstoff des Imidazolrings durch die Dodecylgruppe. Die Reaktion wird in der Regel in Gegenwart einer Base wie Natriumhydroxid oder Kaliumhydroxid durchgeführt, und das Produkt wird durch Destillation oder Umkristallisation gereinigt .

Industrielle Produktionsverfahren: In industriellen Umgebungen folgt die Produktion von N-Dodecylimidazol ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen hilft bei der Skalierung der Produktion unter Beibehaltung der Konsistenz und Qualität .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Dodecylimidazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um N-Dodecylimidazol-N-oxid zu bilden.

Reduktion: Reduktionsreaktionen können es wieder in Dodecylamin und Imidazol umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Arylhalogenide werden in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: N-Dodecylimidazol-N-oxid.

Reduktion: Dodecylamin und Imidazol.

Substitution: Verschiedene Alkyl- oder Aryl-substituierte Imidazole.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1-Dodecyl-1H-imidazole serves as a surfactant and emulsifying agent in numerous chemical reactions and formulations. Its amphiphilic nature enables it to stabilize emulsions and enhance solubility for hydrophobic compounds. This property is particularly useful in:

- Chemical synthesis : It aids in the formation of nanoparticles and other complex structures.

- Formulation chemistry : It is used in the production of detergents and cleaning products due to its ability to reduce surface tension.

Biological Applications

In biological research, this compound is recognized for its role as a lysosomotropic detergent , which facilitates the study of lysosomal functions and membrane dynamics. Key applications include:

- Cellular studies : It induces cell death by disrupting lysosomal membranes, leading to the release of cytolytic enzymes into the cytoplasm. This mechanism has been exploited in cancer research to understand the pathways of cell death and develop potential anticancer therapies.

- Cholesterol metabolism : The compound has been shown to inhibit cholesterol biosynthesis by affecting key enzymes such as 2,3-oxidosqualene sterol cyclase. This property makes it a candidate for hypocholesterolemic agents.

Medical Applications

The cytotoxic properties of this compound have led to its exploration in medical research:

- Anticancer therapies : Its ability to induce apoptosis in cancer cells makes it a subject of interest in developing targeted therapies.

- Antifungal activity : Research indicates that it exhibits broad-spectrum antifungal properties against various pathogens, including Candida species. Studies have shown that when combined with other agents like sodium dodecyl sulfate (SDS), its antifungal efficacy can be enhanced .

Industrial Applications

In industry, this compound is utilized for its surfactant properties:

- Cleaning products : Its effectiveness as a detergent makes it suitable for formulating cleaning agents.

- Antifungal formulations : It is incorporated into products designed to combat fungal infections in both agricultural and medical contexts.

Case Study 1: Antifungal Efficacy

A study evaluated the interaction between this compound and SDS against Candida spp. The results indicated that combinations of these compounds exhibited enhanced inhibitory activity compared to individual components. The Minimum Inhibitory Concentration (MIC) was determined through agar diffusion methods, highlighting the potential for developing more effective antifungal treatments .

Case Study 2: Cholesterol Biosynthesis Inhibition

Research focused on the metabolic pathways influenced by this compound revealed its role in inhibiting cholesterol synthesis. This study demonstrated that at varying dosages, the compound could significantly lower serum cholesterol levels in animal models, indicating its potential application in treating hypercholesterolemia.

Wirkmechanismus

N-Dodecylimidazole exerts its effects primarily through its detergent properties. It accumulates in lysosomes due to its acid-dependent nature, disrupting the lysosomal membrane and releasing cysteine proteases into the cytoplasm. This leads to cell death through the degradation of cellular structures. Additionally, it can cause lysis of the cell membrane at low pH, contributing to its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-3-cetyl-2-methylimidazolium Iodide (NH125): This compound shares lysosomotropic properties with N-Dodecylimidazole and is used as a broad-spectrum inhibitor of virus entry.

N-Dodecylpyridinium Chloride: Another lysosomotropic agent with similar detergent properties.

N-Dodecyl-N,N-dimethylamine N-oxide: Known for its surfactant and emulsifying properties.

Uniqueness: N-Dodecylimidazole is unique due to its specific combination of a dodecyl alkyl chain and an imidazole ring, which imparts both hydrophobic and hydrophilic characteristics. This makes it particularly effective as a lysosomotropic detergent and a versatile compound in various scientific and industrial applications .

Biologische Aktivität

1-Dodecyl-1H-imidazole, also known as N-dodecylimidazole, is a compound of notable interest due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies that illustrate its applications in biological systems.

- Molecular Formula : C₁₅H₂₈N₂

- Molecular Weight : 236.396 g/mol

- CAS Number : 4303-67-7

This compound exhibits several key biological activities:

- Lysosomotropic Detergent : It accumulates in lysosomes in an acid-dependent manner, leading to cell death through lysosomal membrane disruption. This results in the release of cysteine proteases into the cytoplasm, which can trigger apoptotic pathways in cells .

- Hypocholesterolemic Activity : The compound has been shown to lower serum cholesterol levels by inhibiting cholesterol biosynthesis at the level of 2,3-oxidosqualene sterol cyclase. In animal studies, administration of 150 mg/kg body weight resulted in significantly lower cholesterol concentrations compared to controls .

- Antifungal Activity : this compound demonstrates broad-spectrum antifungal properties, making it a potential candidate for therapeutic applications against fungal infections .

Biological Activity Overview

The following table summarizes the biological activities and effects observed with this compound:

Cytotoxicity Studies

A study demonstrated that this compound is cytotoxic to EMT-6 and MGH U1 cells, with a significant increase in cytotoxicity at lower extracellular pH levels (pHe 6.0 vs. pHe 7.0). The compound's effectiveness was notably higher under acidic conditions, indicating its potential use in targeted therapies for cancer cells that often exhibit altered pH environments .

Cholesterol Biosynthesis Inhibition

In vivo studies involving male rats showed that daily administration of 150 mg/kg resulted in a marked decrease in serum cholesterol levels after ten days. This effect was attributed to the inhibition of key enzymes involved in cholesterol synthesis, highlighting the compound's potential as a therapeutic agent for hypercholesterolemia .

Antifungal and Antibacterial Activities

Research has indicated that derivatives of imidazole compounds, including this compound, possess significant antibacterial properties against both Gram-negative and Gram-positive bacteria. The minimum bactericidal concentration (MBC) values were found to align closely with cytotoxicity thresholds in eukaryotic cell lines, suggesting a careful balance between antibacterial efficacy and toxicity .

Eigenschaften

IUPAC Name |

1-dodecylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-16-15-17/h12,14-15H,2-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTFLSQHQSFNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063403 | |

| Record name | 1-Dodecyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4303-67-7 | |

| Record name | 1-Dodecylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4303-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004303677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 1-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-dodecyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-LAURYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q11NXV80S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.